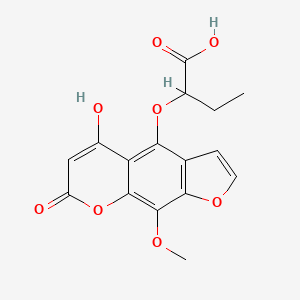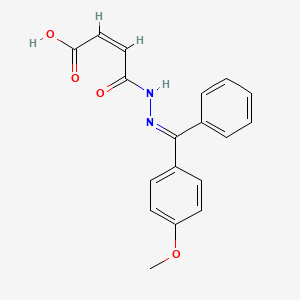
4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- is a synthetic organic compound that has garnered attention due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyridinone ring, which is substituted with a phenoxy group, a trifluoromethyl phenyl group, and a methyl group, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of a precursor compound, such as 3-phenoxybenzaldehyde, with the appropriate reagents under controlled conditions. The reaction typically involves the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes, beginning with the synthesis of intermediate compounds, followed by purification and further reactions to yield the final product. Industrial methods may also utilize catalysts and optimized reaction conditions to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: : Reduction reactions can be performed to modify the functional groups and the overall structure.
Substitution: : This compound can undergo substitution reactions, where one or more substituents on the pyridinone ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in the formation of simpler compounds with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : This compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Researchers investigate its biological activity and potential as a lead compound for drug development.
Medicine: : It is explored for its pharmacological properties and potential therapeutic applications.
Industry: : It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- exerts its effects is subject to ongoing research. It is believed to interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. The trifluoromethyl group and phenoxy substituent may contribute to its binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
4(1H)-Pyridinone derivatives with different substituents on the phenyl or pyridinone ring.
3-phenoxybenzaldehyde-based compounds with variations in the functional groups.
Uniqueness
4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These features differentiate it from other pyridinone derivatives and contribute to its distinct biological and chemical behavior.
Eigenschaften
CAS-Nummer |
67098-20-8 |
|---|---|
Molekularformel |
C19H14F3NO2 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
1-methyl-3-phenoxy-5-[3-(trifluoromethyl)phenyl]pyridin-4-one |
InChI |
InChI=1S/C19H14F3NO2/c1-23-11-16(13-6-5-7-14(10-13)19(20,21)22)18(24)17(12-23)25-15-8-3-2-4-9-15/h2-12H,1H3 |
InChI-Schlüssel |
IFKAIWRSFKDBLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=O)C(=C1)OC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















